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Compound of Interest

Compound Name: Octrizole

Cat. No.: B050588

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Octrizole (CAS No. 3147-75-9), a widely used UV absorber. The information herein is intended
to assist researchers and scientists in the identification, characterization, and quality control of
this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted and experimentally
observed data in a structured format. Detailed experimental protocols and a visual workflow for
spectroscopic analysis are also included.

Introduction to Octrizole

Octrizole, chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is
a benzotriazole-based organic compound. Its primary application is as a UV stabilizer in
various polymers and organic materials, where it protects against degradation by absorbing UV
radiation.[1] Accurate spectroscopic analysis is crucial for confirming its molecular structure and
ensuring its purity in various formulations.

Molecular Structure:
Chemical Formula: C20H25N30[2]

Molecular Weight: 323.44 g/mol [2]
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Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance
(NMR), and predicted Infrared (IR) spectroscopic data for Octrizole. While experimental NMR
and IR spectra are not publicly available in detail, the predicted data is based on the known
chemical structure and established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry of Octrizole provides key information about its molecular weight and
fragmentation pattern, aiding in its identification.

Parameter Value Notes

Calculated from the molecular

Molecular lon [M]*e m/z 323.20
formula C20H2s5Ns0.

Experimentally observed
Protonated Molecule [M+H]* m/z 324.207 o
precursor ion in MS-MS.[1]

Experimentally observed
Deprotonated Molecule [M-H]=  m/z 322.1925 7
precursor ion in MS-MS.

Observed in MS-MS analysis.
Key Fragment lons (from [1] The fragment at m/z 253
m/z 253.1, 213, 212 _
[M+H]) likely corresponds to the loss

of the tertiary octyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of
Octrizole. The following tables provide predicted *H and 13C NMR chemical shifts.

IH NMR (Proton NMR) Data (Predicted in CDClsz, 500 MHZz)
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~11.5-11.0 Singlet 1H Phenolic -OH
. Aromatic-H
~8.1-7.9 Multiplet 2H )
(Benzotriazole)
Aromatic-H
~76-7.4 Multiplet 2H )
(Benzotriazole)
~7.5 Doublet 1H Aromatic-H (Phenol)
~7.2 Doublet of Doublets 1H Aromatic-H (Phenol)
~7.0 Doublet 1H Aromatic-H (Phenol)
~1.8 Singlet 2H -CHz-
~1.4 Singlet 6H -C(CHs)2-
~0.8 Singlet 9H -C(CHs)s

13C NMR (Carbon-13 NMR) Data (Predicted in CDClIs, 125 MHz)

Chemical Shift (, ppm) Assignment

~150 - 145 Aromatic C-O

~145 - 140 Aromatic C-N

~140 - 135 Aromatic Quaternary C
~130 - 115 Aromatic C-H

~57 -CHa-

~55 Quaternary C (tert-octyl)
~32 Quaternary C (tert-octyl)
~31.5 Methyl C (tert-octyl)
~29.5 Methyl C (tert-octyl)
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Octrizole is expected to show characteristic absorption bands
corresponding to its various functional groups.

Wavenumber (cm™1) Vibration Type Functional Group
~3600 - 3200 O-H stretch (broad) Phenolic -OH
~3100 - 3000 C-H stretch (aromatic) Aromatic C-H
~2960 - 2850 C-H stretch (aliphatic) Alkyl C-H

~1600 - 1450 C=C stretch Aromatic rings
~1400 - 1200 N=N stretch, C-N stretch Benzotriazole ring
~1250 C-O stretch Phenol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Octrizole.
Methodology:

o Sample Preparation: A dilute solution of Octrizole is prepared by dissolving approximately 1
mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an Electrospray lonization (ESI) source is
used.

o Data Acquisition:

o The sample solution is introduced into the ESI source via direct infusion or through a
Liquid Chromatography (LC) system.
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o The ESI source is operated in both positive and negative ion modes to detect [M+H]* and
[M-H]~ ions, respectively.

o For fragmentation studies (MS/MS), the molecular ion of interest is isolated in the first
mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas
(e.g., argon or nitrogen) in a collision cell.

o The resulting fragment ions are then analyzed by the second mass analyzer.

o Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are
determined. The elemental composition can be confirmed by the accurate mass
measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To elucidate the detailed molecular structure of Octrizole by analyzing the chemical
environment of its hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Approximately 5-10 mg of Octrizole is dissolved in about 0.6-0.7 mL of
a deuterated solvent (e.g., deuterochloroform, CDCIs) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) can be added as an internal standard (6 = 0.00 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition:

[¢]

'H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters
include the spectral width, number of scans, and relaxation delay.

o 13C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton
decoupling to simplify the spectrum to singlets for each unique carbon.

o 2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments
such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
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o Data Analysis: The chemical shifts (8), multiplicities (singlet, doublet, etc.), coupling
constants (J), and integration values are analyzed to assign the signals to the specific
protons and carbons in the Octrizole molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the Octrizole molecule.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): A small amount of the solid Octrizole powder is
placed directly onto the ATR crystal.

o KBr Pellet: A few milligrams of Octrizole are finely ground with anhydrous potassium
bromide (KBr) and pressed into a thin, transparent pellet.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded.

o The sample is placed in the IR beam path, and the spectrum is recorded, typically in the
range of 4000-400 cm™1,

o Data Analysis: The absorption bands (peaks) in the IR spectrum are identified by their
wavenumber (cm~1) and correlated with the characteristic vibrational frequencies of the
functional groups present in Octrizole.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
compound like Octrizole.
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Caption: General workflow for the spectroscopic analysis of Octrizole.

This guide provides a foundational understanding of the spectroscopic properties of Octrizole.
For definitive analysis, it is recommended to acquire experimental data on the specific sample
of interest and compare it with reference spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b050588#spectroscopic-data-of-octrizole-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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